SCD1 inhibitor-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

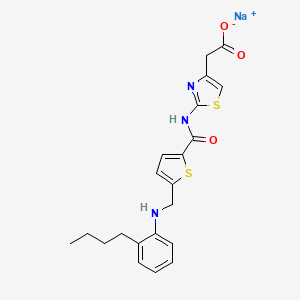

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;2-[2-[[5-[(2-butylanilino)methyl]thiophene-2-carbonyl]amino]-1,3-thiazol-4-yl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O3S2.Na/c1-2-3-6-14-7-4-5-8-17(14)22-12-16-9-10-18(29-16)20(27)24-21-23-15(13-28-21)11-19(25)26;/h4-5,7-10,13,22H,2-3,6,11-12H2,1H3,(H,25,26)(H,23,24,27);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQNBRLFLBSUHOU-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=CC=C1NCC2=CC=C(S2)C(=O)NC3=NC(=CS3)CC(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N3NaO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Stearoyl-CoA Desaturase-1 (SCD1) Inhibitors

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Stearoyl-CoA Desaturase-1 (SCD1) is a critical enzyme in lipid metabolism, catalyzing the rate-limiting step in the synthesis of monounsaturated fatty acids (MUFAs) from saturated fatty acids (SFAs).[1] Its central role in regulating cellular lipid composition, membrane fluidity, and signaling has made it a compelling therapeutic target for a range of diseases, including metabolic disorders, various cancers, and inflammatory conditions.[2][3] SCD1 inhibitors disrupt this fundamental process, leading to a cascade of downstream cellular events. This guide provides a detailed examination of the core mechanism of action of SCD1 inhibitors, the signaling pathways they modulate, relevant quantitative data on specific inhibitors, and the experimental protocols used for their characterization.

Core Mechanism of Action

SCD1 is an endoplasmic reticulum (ER)-resident enzyme that introduces a cis-double bond in the delta-9 position of fatty acyl-CoA substrates.[4][5] The primary substrates for this reaction are palmitoyl-CoA (16:0) and stearoyl-CoA (18:0), which are converted to palmitoleoyl-CoA (16:1) and oleoyl-CoA (18:1), respectively.[5]

SCD1 inhibitors function by directly binding to the enzyme, often at its active site, and preventing this desaturation reaction.[2][6] This blockade has two immediate and critical biochemical consequences:

-

Accumulation of Saturated Fatty Acids (SFAs): The substrates of SCD1, primarily palmitate and stearate, build up within the cell.[2][7]

-

Depletion of Monounsaturated Fatty Acids (MUFAs): The products of SCD1, primarily palmitoleate and oleate, are depleted.[2]

This fundamental shift in the intracellular SFA-to-MUFA ratio disrupts lipid homeostasis and triggers a variety of downstream signaling cascades and cellular stress responses that underpin the therapeutic effects of SCD1 inhibition.[1][2][7]

Caption: Core mechanism of SCD1 inhibition and its immediate biochemical results.

Modulation of Key Signaling Pathways

The altered lipid landscape caused by SCD1 inhibition impacts multiple signaling networks crucial for cell survival, proliferation, and metabolism.

Endoplasmic Reticulum (ER) Stress and Apoptosis

The accumulation of SFAs is highly toxic to cells, leading to the induction of ER stress.[2] This occurs as the ER's protein-folding capacity is overwhelmed. Prolonged ER stress activates the Unfolded Protein Response (UPR), which, if unable to restore homeostasis, triggers apoptotic pathways.[1] This mechanism is particularly relevant for the anti-cancer effects of SCD1 inhibitors, as many cancer cells are highly reliant on SCD1 to mitigate SFA-induced lipotoxicity.[1][7]

Caption: SCD1 inhibition leads to SFA-induced ER stress and apoptosis.

AMPK/ACC Pathway and Energy Sensing

SCD1 inhibition leads to the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[7][8] Activated AMPK phosphorylates and inactivates Acetyl-CoA Carboxylase (ACC), the enzyme responsible for the first committed step in de novo lipogenesis.[7] This dual action—blocking MUFA synthesis via SCD1 and shutting down the fatty acid synthesis pipeline via ACC—functionally impairs the uncontrolled proliferation characteristic of many cancer cells.[7]

Caption: SCD1 inhibition activates AMPK, which suppresses lipogenesis.

Wnt/β-catenin Signaling

The Wnt/β-catenin pathway is crucial for cell proliferation and stemness.[9][10] MUFAs produced by SCD1, such as palmitoleic acid, can be ligated to Wnt proteins, a necessary step for their activation of β-catenin signaling.[11] Furthermore, oleic acid can stabilize β-catenin, preventing its degradation.[11] By depleting these MUFAs, SCD1 inhibitors suppress Wnt/β-catenin signaling.[10][11] This has been shown to enhance anti-tumor immune responses by increasing the production of the chemokine CCL4, which recruits dendritic cells into the tumor microenvironment.[11]

Caption: SCD1 inhibition suppresses the pro-proliferative Wnt/β-catenin pathway.

AKT-FOXO1 Pathway and Autophagy

SCD1 plays a role in regulating autophagy, a cellular recycling process, through a pathway involving lipid rafts, AKT, and the transcription factor FOXO1.[4] Inhibition of SCD1 can disrupt the integrity of lipid rafts and modulate the AKT-FOXO1 signaling axis, thereby impacting autophagic flux.[4] This connection is particularly important in cells with a constitutively active MTORC1 signaling pathway, where SCD1 inhibition can be a potential therapeutic strategy.[4]

Quantitative Data on Select SCD1 Inhibitors

The potency of SCD1 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀). The table below summarizes publicly available data for several well-characterized SCD1 inhibitors.

| Inhibitor Name | Target | IC₅₀ Value | Reference(s) |

| SCD1 inhibitor-1 (Cpd 48) | Human SCD1 | 8.8 nM | [12][13] |

| A939572 | Human SCD1 | 37 nM | [14] |

| Mouse SCD1 | <4 nM | [14] | |

| MK-8245 | Human SCD1 | 1 nM | [14] |

| Rat & Mouse SCD1 | 3 nM | [14] | |

| T-3764518 | SCD (unspecified) | 4.7 nM | [14] |

| Sterculic Acid | Δ9 Desaturase | 0.9 µM (900 nM) | [12] |

Key Experimental Protocols

Characterizing the mechanism of action of SCD1 inhibitors requires a suite of biochemical and cell-based assays. Below are methodologies for key experiments.

General Experimental Workflow

A typical workflow for evaluating a novel SCD1 inhibitor involves progressing from in vitro biochemical assays to cell-based models and finally to in vivo studies to assess efficacy and systemic effects.

Caption: A standard experimental workflow for SCD1 inhibitor characterization.

SCD1 Enzyme Activity Assay (Microsomal)

This biochemical assay directly measures the ability of a compound to inhibit SCD1 enzymatic activity in a cell-free system.

-

Objective: To determine the IC₅₀ of an inhibitor against SCD1.

-

Methodology:

-

Source of Enzyme: Liver microsomes are isolated from rats fed a high-carbohydrate, low-fat diet to induce high levels of SCD1 expression.[15]

-

Reaction Mixture: The reaction is typically performed in a buffer containing the isolated microsomes, a fatty acyl-CoA substrate (e.g., [¹⁴C]-stearoyl-CoA), and the necessary cofactor NADPH.

-

Inhibitor Treatment: Test compounds are added to the reaction mixture at varying concentrations.

-

Incubation: The reaction is incubated at 37°C for a set period (e.g., 10-20 minutes).

-

Reaction Quenching & Extraction: The reaction is stopped, and total lipids are saponified and then extracted.

-

Analysis: The radiolabeled saturated and monounsaturated fatty acid products are separated using High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC). The amount of radioactivity in the MUFA fraction relative to the total is quantified.

-

Calculation: The percentage of inhibition at each compound concentration is calculated relative to a vehicle control, and the data are fitted to a dose-response curve to determine the IC₅₀ value.[15]

-

Cellular Fatty Acid Profile Analysis

This method quantifies the direct effect of SCD1 inhibition on the lipid composition of cells.

-

Objective: To measure the change in the SFA/MUFA ratio (the desaturation index) in cells treated with an inhibitor.

-

Methodology:

-

Cell Culture: Cells of interest (e.g., HepG2, 3T3-L1 adipocytes) are cultured and treated with the SCD1 inhibitor for a specified time (e.g., 24-48 hours).[16]

-

Lipid Extraction: Total lipids are extracted from the cells using a solvent system like chloroform:methanol (Folch method).

-

Transesterification: The extracted lipids are converted into fatty acid methyl esters (FAMEs) by incubation with a reagent such as methanolic HCl or boron trifluoride-methanol.[16]

-

Analysis: The FAMEs are separated and quantified using Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS).[16]

-

Calculation: The peak areas corresponding to specific fatty acids (e.g., 16:0, 16:1, 18:0, 18:1) are integrated. The desaturation index is calculated as the ratio of the product to the precursor (e.g., SCD-16 index = 16:1n7 / 16:0).[16]

-

Gene Expression Analysis by Real-Time RT-PCR

This protocol is used to determine how SCD1 inhibition affects the transcription of downstream target genes.

-

Objective: To quantify changes in mRNA levels of genes involved in pathways affected by SCD1 (e.g., inflammatory chemokines, stress response genes).

-

Methodology:

-

Cell/Tissue Treatment: Biological samples are treated with the SCD1 inhibitor as described previously.

-

RNA Extraction: Total RNA is isolated from the samples using a commercial kit (e.g., TRIzol or column-based kits).[11]

-

Reverse Transcription (RT): The extracted RNA is converted into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

Real-Time PCR (qPCR): The cDNA is used as a template in a PCR reaction containing gene-specific primers and a fluorescent dye (e.g., SYBR Green) or a probe. The amplification of DNA is monitored in real-time.

-

Analysis: The cycle threshold (Ct) values are determined for the gene of interest and a housekeeping gene (e.g., GAPDH, β-actin) for normalization. The relative change in gene expression is calculated using the ΔΔCt method.[11]

-

References

- 1. Stearoyl CoA Desaturase 1: Role in Cellular Inflammation and Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are SCD1 inhibitors and how do they work? [synapse.patsnap.com]

- 3. An insight into advances and challenges in the development of potential stearoyl Co-A desaturase 1 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06237J [pubs.rsc.org]

- 4. Critical role of SCD1 in autophagy regulation via lipogenesis and lipid rafts-coupled AKT-FOXO1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. books.rsc.org [books.rsc.org]

- 6. scbt.com [scbt.com]

- 7. Stearoyl-coenzyme A desaturase 1 inhibition and the metabolic syndrome: considerations for future drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. SCD1 is the critical signaling hub to mediate metabolic diseases: Mechanism and the development of its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Sterculic Acid: The Mechanisms of Action beyond Stearoyl-CoA Desaturase Inhibition and Therapeutic Opportunities in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jitc.bmj.com [jitc.bmj.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. abmole.com [abmole.com]

- 15. researchgate.net [researchgate.net]

- 16. journals.physiology.org [journals.physiology.org]

The Biological Nexus of SCD1 Inhibition: A Technical Guide for Researchers

An In-depth Exploration of Stearoyl-CoA Desaturase-1 Inhibition for Therapeutic Development

This technical guide provides a comprehensive overview of the biological functions of Stearoyl-CoA Desaturase-1 (SCD1) inhibitors, tailored for researchers, scientists, and drug development professionals. SCD1, a pivotal enzyme in lipid metabolism, has emerged as a significant therapeutic target in a range of diseases, including metabolic disorders and cancer. This document delves into the core mechanisms of SCD1 inhibition, presents quantitative data for key inhibitors, outlines detailed experimental protocols, and visualizes the intricate signaling pathways and experimental workflows involved.

The Central Role of SCD1 in Cellular Metabolism

Stearoyl-CoA Desaturase-1 is an integral membrane enzyme located in the endoplasmic reticulum. Its primary function is to catalyze the rate-limiting step in the biosynthesis of monounsaturated fatty acids (MUFAs), primarily oleic acid (18:1) and palmitoleic acid (16:1), from their saturated fatty acid (SFA) precursors, stearoyl-CoA and palmitoyl-CoA, respectively.[1][2] This conversion is critical for maintaining the cellular balance between SFAs and MUFAs, which in turn influences a myriad of cellular processes.[1]

The products of SCD1 activity are essential components of phospholipids, triglycerides, and cholesterol esters, thereby playing a crucial role in the composition and fluidity of cellular membranes, lipid-based signaling, and energy storage.[1][3] Dysregulation of SCD1 activity has been implicated in the pathophysiology of numerous diseases. Upregulation of SCD1 is often observed in metabolic disorders such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD), where it contributes to excessive lipid accumulation and insulin resistance.[1][4] Conversely, in the context of cancer, many tumor cells exhibit heightened lipogenesis and a dependency on MUFAs for rapid proliferation, membrane synthesis, and survival, making SCD1 a compelling target for anticancer therapies.[1][5][6]

Mechanism of Action of SCD1 Inhibitors

SCD1 inhibitors exert their biological effects by blocking the enzymatic activity of SCD1, leading to a decrease in MUFA synthesis and a subsequent accumulation of SFAs.[1][4] This shift in the SFA/MUFA ratio triggers a cascade of cellular events, including:

-

Induction of Endoplasmic Reticulum (ER) Stress: The accumulation of SFAs can disrupt ER homeostasis, leading to the unfolded protein response (UPR) and ER stress.[5][7][8] This is a key mechanism by which SCD1 inhibitors induce apoptosis in cancer cells.[7][8]

-

Modulation of Signaling Pathways: SCD1 inhibition has been shown to impact several critical signaling pathways that govern cell growth, proliferation, and survival. These include the Wnt/β-catenin, AMPK, and AKT pathways.

-

Alteration of Membrane Fluidity: A decrease in MUFA content can lead to reduced membrane fluidity, which can affect the function of membrane-bound proteins and signaling receptors.[1]

Quantitative Data on SCD1 Inhibitors

A variety of small molecule inhibitors targeting SCD1 have been developed and characterized. The following tables summarize key quantitative data for some of the most well-studied compounds.

| Inhibitor | Target Species | IC50 (nM) | Reference(s) |

| A939572 | Human (hSCD1) | 37 | [9] |

| Mouse (mSCD1) | <4 | [9][10] | |

| CAY10566 | Human (hSCD1) | 26 | [11] |

| Mouse (mSCD1) | 4.5 | [11] | |

| MF-438 | Rat (rSCD1) | 2.3 | [12] |

| CVT-11127 | Rat (microsomal) | 210 | |

| Human (HepG2) | 410 | ||

| SCD1 inhibitor-1 (Compound 48) | Human (recombinant) | 8.8 |

| Inhibitor | Animal Model | Disease Model | Dose & Route | Key Findings | Reference(s) |

| A939572 | Athymic nude mice | Clear Cell Renal Cell Carcinoma (ccRCC) Xenograft | 30 mg/kg, p.o. | ~20-30% reduction in tumor volume as monotherapy; >60% reduction in combination with temsirolimus. | [9] |

| CAY10566 | Mice | Akt- and Ras-driven tumors | 2.5 mg/kg, p.o., twice daily | Greater reduction in Akt-driven tumor volume compared to Ras-driven tumors. | [11] |

| MF-438 | Mouse | Not specified | ED50 between 1 and 3 mg/kg | Dose-dependent reduction of the desaturation index. | [12] |

| Aramchol | Human | NAFLD/NASH (Phase II) | 300 mg, p.o., once daily | Significant reduction in liver fat content (-12.6% vs +6.4% in placebo). | [1] |

| Aramchol | Human | NASH with fibrosis (Phase III ARMOR study) | 300 mg, p.o., twice daily | Fibrosis improvement of ≥1 stage in 50% of patients. | [13] |

Key Signaling Pathways Modulated by SCD1 Inhibition

The biological consequences of SCD1 inhibition are mediated through the modulation of several key intracellular signaling pathways.

ER Stress and the Unfolded Protein Response

Inhibition of SCD1 leads to an accumulation of SFAs, which disrupts the lipid homeostasis of the endoplasmic reticulum, triggering ER stress and activating the unfolded protein response (UPR).

Wnt/β-catenin Signaling Pathway

SCD1 activity has been linked to the stabilization and nuclear translocation of β-catenin, a key transcriptional co-activator in the Wnt signaling pathway. Inhibition of SCD1 can lead to the degradation of β-catenin, thereby downregulating the expression of its target genes involved in cell proliferation and survival.[14][15]

AMPK and AKT Signaling Pathways

SCD1 inhibition can activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[9][16][17] Activated AMPK can phosphorylate and inactivate acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis, further contributing to the reduction of lipid biosynthesis.[16] Concurrently, SCD1 inhibition has been shown to suppress the pro-survival PI3K/AKT signaling pathway, which is often hyperactive in cancer cells.[18][19][20]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to characterize the biological function of SCD1 inhibitors.

SCD1 Enzyme Activity Assay

This assay measures the ability of a compound to inhibit the conversion of a radiolabeled saturated fatty acid to its monounsaturated counterpart by SCD1 in a microsomal preparation.

Materials:

-

Microsomes from cells or tissues expressing SCD1

-

[1-14C]-Stearoyl-CoA (or other suitable radiolabeled SFA-CoA)

-

NADH

-

ATP

-

Coenzyme A

-

Bovine Serum Albumin (fatty acid-free)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4)

-

SCD1 inhibitor compound

-

Scintillation cocktail and vials

-

Thin Layer Chromatography (TLC) plates

-

Developing solvent (e.g., hexane:diethyl ether:acetic acid, 80:20:1 v/v/v)

Procedure:

-

Prepare a reaction mixture containing assay buffer, NADH, ATP, Coenzyme A, and BSA.

-

Add the microsomal preparation to the reaction mixture.

-

Add the SCD1 inhibitor at various concentrations (or vehicle control).

-

Pre-incubate the mixture for a specified time (e.g., 10 minutes) at 37°C.

-

Initiate the reaction by adding [1-14C]-Stearoyl-CoA.

-

Incubate for a defined period (e.g., 20 minutes) at 37°C.

-

Stop the reaction by adding a solution of alcoholic KOH.

-

Saponify the lipids by heating at 80°C for 1 hour.

-

Acidify the mixture and extract the fatty acids with an organic solvent (e.g., hexane).

-

Evaporate the solvent and resuspend the fatty acid residue in a small volume of solvent.

-

Spot the samples onto a TLC plate and develop the chromatogram.

-

Visualize the separated fatty acids (e.g., using iodine vapor) and scrape the spots corresponding to the saturated and monounsaturated fatty acids into scintillation vials.

-

Add scintillation cocktail and quantify the radioactivity using a scintillation counter.

-

Calculate the percentage of conversion of the radiolabeled SFA to MUFA and determine the IC50 of the inhibitor.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of an SCD1 inhibitor on cell viability by measuring the metabolic activity of living cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

SCD1 inhibitor compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the SCD1 inhibitor (and a vehicle control) for a specified duration (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 of the inhibitor.[10]

Western Blot Analysis for ER Stress Markers

This technique is used to detect the expression levels of key proteins involved in the ER stress pathway following treatment with an SCD1 inhibitor.

Materials:

-

Cells treated with SCD1 inhibitor and controls

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against ER stress markers (e.g., p-PERK, p-eIF2α, ATF4, CHOP, BiP) and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated cells and determine the protein concentration of the lysates.

-

Denature the protein samples and separate them by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system and analyze the band intensities to determine the relative protein expression levels.[21][22][23]

In Vivo Xenograft Tumor Model

This preclinical model evaluates the in vivo efficacy of an SCD1 inhibitor on tumor growth.

Materials:

-

Immunocompromised mice (e.g., athymic nude or SCID mice)

-

Cancer cell line for xenograft implantation

-

SCD1 inhibitor formulated for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of cancer cells into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer the SCD1 inhibitor or vehicle to the respective groups according to the desired dosing schedule and route of administration (e.g., oral gavage, intraperitoneal injection).

-

Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week) and calculate the tumor volume.

-

Monitor the body weight and overall health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).[24][25]

Experimental and Discovery Workflows

The discovery and characterization of SCD1 inhibitors typically follow a structured workflow, from initial screening to preclinical validation.

Conclusion

SCD1 inhibitors represent a promising class of therapeutic agents with broad potential in oncology and metabolic diseases. Their mechanism of action, centered on the modulation of cellular lipid composition, triggers profound effects on key signaling pathways, leading to outcomes such as cancer cell apoptosis and improved metabolic profiles. The continued development of potent and selective SCD1 inhibitors, guided by a thorough understanding of their biological functions and the use of robust experimental methodologies, holds great promise for addressing significant unmet medical needs. This guide provides a foundational resource for researchers dedicated to advancing the field of SCD1-targeted therapies.

References

- 1. Immunohistochemical analysis of Ki-67 expression in mouse xenografts [bio-protocol.org]

- 2. Stearoyl-CoA 9-desaturase - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. SCD1 activity in muscle increases triglyceride PUFA content, exercise capacity, and PPARδ expression in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are SCD1 inhibitors and how do they work? [synapse.patsnap.com]

- 6. abcam.com [abcam.com]

- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 8. Inhibition of StearoylCoA Desaturase Activity Blocks Cell Cycle Progression and Induces Programmed Cell Death in Lung Cancer Cells | PLOS One [journals.plos.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. mednexus.org [mednexus.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - TW [thermofisher.com]

- 13. Aramchol in NASH Phase 3; Expanded Access [natap.org]

- 14. sysy-histosure.com [sysy-histosure.com]

- 15. Aramchol in patients with nonalcoholic steatohepatitis: a randomized, double-blind, placebo-controlled phase 2b trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. lipidmaps.org [lipidmaps.org]

- 17. pubcompare.ai [pubcompare.ai]

- 18. Mouse xenograft tumor tissue H&E and Ki-67 immunohistochemistry (IHC) staining and mouse lung tumor MCL-1 immunofluorescence (IF) staining [bio-protocol.org]

- 19. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ClinicalTrials.gov [clinicaltrials.gov]

- 21. researchgate.net [researchgate.net]

- 22. ER Stress Assay Sampler Kit | Cell Signaling Technology [cellsignal.com]

- 23. researchgate.net [researchgate.net]

- 24. Establishment of lung cancer patient-derived xenograft models and primary cell lines for lung cancer study - PMC [pmc.ncbi.nlm.nih.gov]

- 25. info.gbiosciences.com [info.gbiosciences.com]

The Role of SCD1 Inhibitor-1 in Metabolic Disease Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stearoyl-CoA Desaturase 1 (SCD1) is a critical enzyme in lipid metabolism, catalyzing the conversion of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs). This process is a key regulatory point in the synthesis of triglycerides and other complex lipids. In the context of metabolic diseases such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD), SCD1 activity is often upregulated. Consequently, the inhibition of SCD1 has emerged as a promising therapeutic strategy. This technical guide provides an in-depth overview of the preclinical evidence for SCD1 inhibitor-1 in various metabolic disease models, focusing on quantitative outcomes, experimental methodologies, and the underlying signaling pathways.

Mechanism of Action

SCD1 inhibitors block the desaturation of SFAs like palmitic acid (16:0) and stearic acid (18:0) into their monounsaturated counterparts, palmitoleic acid (16:1) and oleic acid (18:1), respectively.[1] This inhibition leads to an accumulation of SFAs and a depletion of MUFAs within the cell.[1] This shift in the SFA/MUFA ratio has profound effects on cellular processes, including membrane fluidity, lipid signaling, and the regulation of metabolic pathways.[1]

Signaling Pathways Modulated by SCD1 Inhibition

The metabolic benefits of SCD1 inhibition are mediated through several key signaling pathways. A primary mechanism involves the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. The accumulation of SFAs can also trigger inflammatory responses through the activation of Toll-like receptor 4 (TLR4).[1] Furthermore, SCD1 expression is tightly regulated by transcription factors such as Sterol Regulatory Element-Binding Protein 1c (SREBP-1c) and Liver X Receptor (LXR), which are themselves influenced by SCD1 activity in a feedback loop.

Quantitative Data from Preclinical Models

The efficacy of SCD1 inhibitors has been demonstrated in numerous preclinical models of metabolic disease. The following tables summarize key quantitative findings from studies utilizing genetic knockout, antisense oligonucleotides (ASOs), and small molecule inhibitors of SCD1.

Table 1: Effects of SCD1 Inhibition on Body Weight and Adiposity in Diet-Induced Obesity (DIO) Mouse Models

| Animal Model | Intervention | Dose/Duration | Change in Body Weight | Change in Adiposity | Reference |

| C57BL/6J Mice | SCD1 ASO | 25 mg/kg, 2x/week, 5 weeks | ↓ 25% vs. control ASO | ↓ 40% epididymal fat pad weight | [2] |

| C57BL/6J Mice | A939572 | 30 mg/kg/day, 12 weeks | ↓ 15% vs. vehicle | Not Reported | [3] |

| LDLr-/- Mice | SCD1 ASO | 25 mg/kg, 2x/week, 16 weeks | Prevented diet-induced weight gain | ↓ ~85% epididymal fat pad mass | [4] |

Table 2: Effects of SCD1 Inhibition on Glucose Homeostasis in DIO Mouse Models

| Animal Model | Intervention | Dose/Duration | Change in Fasting Glucose | Change in Fasting Insulin | Glucose Tolerance Test (GTT) | Insulin Tolerance Test (ITT) | Reference |

| C57BL/6J Mice | SCD1 ASO | 25 mg/kg, 2x/week, 5 weeks | ↓ 30% | ↓ 50% | Improved glucose clearance | Improved insulin sensitivity | [2] |

| C57BL/6J Mice | A939572 | 30 mg/kg/day, 12 weeks | Not Reported | Not Reported | Improved glucose tolerance | Not Reported | [5] |

| LDLr-/- Mice | SCD1 ASO | 25 mg/kg, 2x/week, 16 weeks | ↓ ~20% | Not Reported | Significantly improved | Significantly improved | [4] |

Table 3: Effects of SCD1 Inhibition on Plasma Lipids

| Animal Model | Intervention | Dose/Duration | Change in Triglycerides | Change in Total Cholesterol | Reference |

| C57BL/6J Mice | SCD1 ASO | 25 mg/kg, 2x/week, 5 weeks | ↓ ~40% | No significant change | [2] |

| LDLr-/- Mice | SCD1 Deficiency | - | ↓ ~44-51% | ↓ ~8-27% (non-HDL) | [6] |

| LDLr-/- Mice | SCD1 ASO | 25 mg/kg, 2x/week, 16 weeks | Inconsistent effects | Increased in some diet groups | [4] |

Experimental Protocols

Detailed and standardized protocols are crucial for the accurate assessment of SCD1 inhibitors in metabolic disease models. Below are methodologies for key in vivo experiments.

Diet-Induced Obesity (DIO) Model

-

Animal Model: Male C57BL/6J mice, 6-8 weeks of age.

-

Acclimation: House mice for at least one week under standard conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water.

-

Diet Induction:

-

Control Group: Continue feeding standard chow (e.g., 10% kcal from fat).

-

DIO Group: Provide a high-fat diet (HFD), typically 45% or 60% kcal from fat, for 8-16 weeks.

-

-

Monitoring: Monitor body weight and food intake weekly.

-

Inhibitor Administration:

-

Prepare the SCD1 inhibitor in a suitable vehicle (e.g., 0.5% methylcellulose).

-

Administer the inhibitor via oral gavage or as a dietary admixture at the specified dose and frequency. The vehicle is administered to the control group.

-

Glucose Tolerance Test (GTT)

-

Fasting: Fast mice for 4-6 hours with free access to water.[7]

-

Baseline Glucose: Obtain a baseline blood glucose measurement (t=0) from a tail snip using a glucometer.[8]

-

Glucose Administration: Administer a 20% glucose solution (2 g/kg body weight) via intraperitoneal (IP) injection.[9]

-

Blood Glucose Monitoring: Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.[9]

-

Data Analysis: Plot blood glucose concentration over time and calculate the area under the curve (AUC) to assess glucose clearance.

Insulin Tolerance Test (ITT)

-

Fasting: Fast mice for 4-6 hours with free access to water.[10][11]

-

Baseline Glucose: Obtain a baseline blood glucose measurement (t=0).[12]

-

Insulin Administration: Administer human insulin (0.75-1.0 U/kg body weight) via IP injection.[12][13]

-

Blood Glucose Monitoring: Measure blood glucose at 15, 30, 60, and 90 minutes post-injection.[13]

-

Data Analysis: Plot the percentage decrease in blood glucose from baseline to assess insulin sensitivity.

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the efficacy of an SCD1 inhibitor in a diet-induced obesity model.

Potential Adverse Effects and Considerations

While SCD1 inhibition shows great promise, it is not without potential drawbacks. Preclinical studies have highlighted some areas of concern:

-

Inflammation and Atherosclerosis: The accumulation of SFAs resulting from SCD1 inhibition can activate pro-inflammatory pathways, potentially exacerbating atherosclerosis in certain genetic backgrounds.[1][6][14]

-

Pancreatic β-cell Function: Prolonged SCD1 inhibition may lead to lipotoxicity in pancreatic β-cells, impairing insulin secretion.

-

Skin Abnormalities: SCD1 is essential for maintaining the epidermal lipid barrier, and its inhibition can lead to skin dryness and hair loss in animal models.

These potential side effects underscore the importance of developing liver-specific or targeted SCD1 inhibitors to maximize therapeutic benefits while minimizing off-target effects.

Conclusion

This compound represents a compelling therapeutic target for the treatment of metabolic diseases. Preclinical data from various animal models consistently demonstrate its efficacy in reducing obesity, improving insulin sensitivity, and mitigating hepatic steatosis. However, the potential for adverse effects necessitates careful consideration in the drug development process. Future research should focus on the development of tissue-specific inhibitors and further elucidation of the complex signaling networks regulated by SCD1 to fully realize the therapeutic potential of this target.

References

- 1. Stearoyl-coenzyme A desaturase 1 inhibition and the metabolic syndrome: considerations for future drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. ahajournals.org [ahajournals.org]

- 5. pnas.org [pnas.org]

- 6. ahajournals.org [ahajournals.org]

- 7. Oral Glucose Tolerance Test in Mouse [protocols.io]

- 8. Glucose Tolerance Test in Mice [bio-protocol.org]

- 9. Guidelines and Considerations for Metabolic Tolerance Tests in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. protocols.io [protocols.io]

- 11. Insulin Tolerance Test in Mouse [protocols.io]

- 12. mmpc.org [mmpc.org]

- 13. scribd.com [scribd.com]

- 14. researchgate.net [researchgate.net]

Cellular Targets of SCD1 Inhibitor-1: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stearoyl-CoA desaturase-1 (SCD1) is a critical enzyme in lipid metabolism, catalyzing the synthesis of monounsaturated fatty acids (MUFAs) from saturated fatty acids (SFAs). Its upregulation is implicated in numerous pathologies, including metabolic diseases and cancer, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the cellular targets and mechanisms of action of SCD1 inhibitors, with a focus on a representative compound, SCD1 inhibitor-1. This document details the quantitative effects of SCD1 inhibition on enzymatic activity and cellular processes, provides in-depth experimental protocols for key assays, and visualizes the intricate signaling pathways modulated by these inhibitors.

Introduction

Stearoyl-CoA desaturase-1 (SCD1) is an integral membrane protein located in the endoplasmic reticulum. It plays a pivotal role in cellular lipid composition by introducing a double bond in the delta-9 position of fatty acyl-CoAs, primarily converting stearoyl-CoA (18:0) and palmitoyl-CoA (16:0) into oleoyl-CoA (18:1) and palmitoleoyl-CoA (16:1), respectively.[1][2] This conversion is fundamental for the synthesis of complex lipids such as triglycerides and phospholipids, which are essential for membrane fluidity, energy storage, and signal transduction.[2]

Given the heightened lipogenesis observed in many cancer cells, which rely on MUFAs for proliferation and survival, SCD1 has emerged as a significant therapeutic target.[2] Inhibition of SCD1 disrupts lipid homeostasis, leading to an accumulation of SFAs and a depletion of MUFAs. This shift triggers a cascade of cellular events, including the induction of endoplasmic reticulum (ER) stress, modulation of key signaling pathways, and ultimately, cell cycle arrest and apoptosis in cancer cells.[3][4][5] This guide will explore the cellular targets of a representative SCD1 inhibitor, referred to as this compound, providing quantitative data, detailed experimental methodologies, and visual representations of the affected pathways.

Quantitative Data on this compound Activity

The efficacy of SCD1 inhibitors can be quantified through various enzymatic and cell-based assays. The data presented below is for A939572, a well-characterized SCD1 inhibitor that serves as a proxy for "this compound".

| Parameter | Species/Cell Line | Value | Reference(s) |

| IC50 (Enzymatic Activity) | |||

| Mouse SCD1 (mSCD1) | <4 nM | [6] | |

| Human SCD1 (hSCD1) | 37 nM | [6] | |

| IC50 (Cell Proliferation) | |||

| Caki1 (Kidney Cancer) | 65 nM | [6] | |

| A498 (Kidney Cancer) | 50 nM | [6] | |

| Caki2 (Kidney Cancer) | 65 nM | [6] | |

| ACHN (Kidney Cancer) | 6 nM | [6] | |

| In Vivo Efficacy | |||

| Tumor Volume Reduction (A498 xenografts) | Athymic nude mice | ~20-30% (monotherapy) | [6] |

| >60% (combination with Temsirolimus) | [6] | ||

| Lipid Composition Changes | |||

| Palmitoleic acid/Palmitic acid ratio (16:1/16:0) | Tumor, lymph nodes, sera (mice) | Decreased | [4] |

| Oleic acid/Stearic acid ratio (18:1/18:0) | Tumor, lymph nodes, sera (mice) | Decreased | [4] |

Core Cellular Targets and Signaling Pathways

Inhibition of SCD1 instigates a multi-faceted cellular response, primarily through the alteration of lipid composition, which in turn affects membrane integrity and signaling platforms. The key cellular consequences include the induction of ER stress and the modulation of critical signaling pathways such as Wnt/β-catenin, AKT, and AMPK.

Endoplasmic Reticulum (ER) Stress

The accumulation of saturated fatty acids resulting from SCD1 inhibition is a major trigger of ER stress.[4] This leads to the activation of the unfolded protein response (UPR), a signaling network aimed at restoring ER homeostasis. Key markers of ER stress, including the phosphorylation of PERK and IRE1α and the increased expression of ATF4 and CHOP, are observed upon treatment with SCD1 inhibitors.[4] A hallmark of IRE1α activation is the unconventional splicing of X-box binding protein 1 (XBP1) mRNA.

Wnt/β-catenin Signaling

SCD1 inhibition has been shown to suppress the Wnt/β-catenin signaling pathway.[4] This pathway is crucial for cell proliferation and differentiation. The mechanism involves the reduction of β-catenin levels, a key transcriptional co-activator in this pathway. Consequently, the expression of downstream target genes, such as ATF3, is decreased, leading to an increase in the expression of CCL4, a chemokine involved in recruiting immune cells to the tumor microenvironment.[4]

AKT and AMPK Signaling

SCD1 inhibition also impacts key metabolic signaling pathways, notably the AKT and AMP-activated protein kinase (AMPK) pathways. Inhibition of SCD1 leads to a decrease in the phosphorylation of AKT, a central node in cell survival and proliferation signaling.[3] Concurrently, SCD1 inhibition activates AMPK, a critical energy sensor that is activated in response to cellular stress and low energy levels.[3] Activated AMPK can phosphorylate and inactivate acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis, further contributing to the disruption of lipid metabolism.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the cellular effects of SCD1 inhibitors.

SCD1 Enzyme Activity Assay (Radiolabeling)

This assay measures the conversion of radiolabeled saturated fatty acids to monounsaturated fatty acids.

Materials:

-

Cell culture medium

-

SCD1 inhibitor (e.g., A939572)

-

[14C]-stearic acid or [14C]-palmitic acid

-

Chloroform/methanol (2:1, v/v)

-

Thin-layer chromatography (TLC) plates (silica gel)

-

TLC developing solvent (e.g., hexane:diethyl ether:acetic acid, 80:20:1, v/v/v)

-

Phosphorimager or scintillation counter

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Treat cells with the SCD1 inhibitor at various concentrations for the desired time.

-

Add [14C]-stearic acid or [14C]-palmitic acid to the culture medium and incubate for a specified period (e.g., 4-6 hours).

-

Wash the cells with PBS and harvest them.

-

Extract total lipids using the chloroform/methanol mixture.

-

Dry the lipid extract under a stream of nitrogen.

-

Resuspend the lipid extract in a small volume of chloroform/methanol.

-

Spot the lipid extract onto a TLC plate.

-

Develop the TLC plate in the appropriate solvent system to separate fatty acid species.

-

Visualize the radiolabeled fatty acids using a phosphorimager or by scraping the corresponding silica spots and measuring radioactivity with a scintillation counter.

-

Calculate the desaturation index as the ratio of [14C]-MUFA to the sum of [14C]-MUFA and [14C]-SFA.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

-

96-well plates

-

Cell culture medium

-

SCD1 inhibitor

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density.

-

Allow cells to attach overnight.

-

Treat cells with a serial dilution of the SCD1 inhibitor for the desired duration (e.g., 48-72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

Western Blotting for Phosphorylated Proteins (p-AKT, p-AMPK)

This technique is used to detect and quantify the levels of specific phosphorylated proteins.

Materials:

-

Cell lysis buffer with phosphatase and protease inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (specific for p-AKT, total AKT, p-AMPK, total AMPK)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with the SCD1 inhibitor, lyse the cells, and collect the protein extracts.

-

Determine the protein concentration of each lysate.

-

Denature the protein samples and separate them by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system and quantify the band intensities. Normalize the phosphorylated protein levels to the total protein levels.[7]

Wnt/β-catenin Signaling Reporter Assay (Luciferase Assay)

This assay measures the transcriptional activity of the Wnt/β-catenin pathway.

Materials:

-

Cells co-transfected with a TCF/LEF-responsive luciferase reporter plasmid (e.g., TOPflash) and a control plasmid (e.g., Renilla luciferase).

-

SCD1 inhibitor

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Co-transfect cells with the reporter and control plasmids.

-

Plate the transfected cells and allow them to recover.

-

Treat the cells with the SCD1 inhibitor.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.

-

Normalize the TCF/LEF-driven luciferase activity to the control luciferase activity to account for differences in transfection efficiency and cell number.[8]

Analysis of XBP1 mRNA Splicing

This method detects the activation of the IRE1α branch of the UPR.

Materials:

-

RNA extraction kit

-

Reverse transcriptase and reagents for cDNA synthesis

-

PCR primers flanking the XBP1 splice site

-

Agarose gel and electrophoresis equipment or quantitative real-time PCR (qPCR) system

Procedure:

-

Treat cells with the SCD1 inhibitor.

-

Extract total RNA from the cells.

-

Synthesize cDNA from the RNA.

-

Amplify the XBP1 cDNA using PCR. The primers are designed to amplify both the unspliced (uXBP1) and spliced (sXBP1) forms.

-

For Agarose Gel Electrophoresis: Separate the PCR products on a high-resolution agarose gel. The spliced form will be a smaller band than the unspliced form.

-

For qPCR: Use primers that specifically amplify the spliced form of XBP1 for quantitative analysis.[9][10]

Conclusion

SCD1 inhibitors represent a promising class of therapeutic agents with significant potential in oncology and metabolic diseases. Their primary mechanism of action revolves around the disruption of lipid metabolism, leading to a cascade of cellular events that are detrimental to cancer cell survival and proliferation. By inducing ER stress and modulating key signaling pathways such as Wnt/β-catenin, AKT, and AMPK, SCD1 inhibitors effectively target the metabolic vulnerabilities of cancer cells. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and development of this important class of drugs. Further research into the nuanced effects of SCD1 inhibition in different cellular contexts will undoubtedly pave the way for novel and effective therapeutic strategies.

References

- 1. Luciferase reporter assay for β-catenin transcriptional activity [bio-protocol.org]

- 2. What are SCD1 inhibitors and how do they work? [synapse.patsnap.com]

- 3. Abrogation of de novo lipogenesis by stearoyl-CoA desaturase 1 inhibition interferes with oncogenic signaling and blocks prostate cancer progression in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jitc.bmj.com [jitc.bmj.com]

- 5. mdpi.com [mdpi.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. A quantitative method for detection of spliced X-box binding protein-1 (XBP1) mRNA as a measure of endoplasmic reticulum (ER) stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A quantitative method for detection of spliced X-box binding protein-1 (XBP1) mRNA as a measure of endoplasmic reticulum (ER) stress - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Early-Stage Research of SCD1 Inhibitor-1

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a comprehensive overview of the early-stage research concerning SCD1 inhibitor-1, a compound identified as a potent and liver-selective inhibitor of Stearoyl-CoA Desaturase 1 (SCD1). It delves into its mechanism of action, impact on cellular signaling pathways, and preclinical data, supported by detailed experimental methodologies.

Introduction: The Role of Stearoyl-CoA Desaturase 1 (SCD1) in Disease

Stearoyl-CoA Desaturase 1 (SCD1) is a critical enzyme embedded in the endoplasmic reticulum that plays a pivotal role in lipid metabolism.[1][2] It catalyzes the rate-limiting step in the biosynthesis of monounsaturated fatty acids (MUFAs), primarily oleic acid (18:1) and palmitoleic acid (16:1), from their saturated fatty acid (SFA) precursors, stearoyl-CoA and palmitoyl-CoA, respectively.[1][3][4] This conversion is fundamental for synthesizing major lipid classes, including phospholipids, triglycerides, and cholesterol esters, which are essential for maintaining cell membrane fluidity, energy storage, and cellular signaling.[1][2][5]

A growing body of evidence indicates that SCD1 is overexpressed in a wide range of cancers, including renal, colorectal, lung, breast, and prostate cancers.[6][7] This elevated expression is often correlated with cancer aggressiveness and poor patient outcomes.[6] Cancer cells exhibit a high demand for MUFAs to support rapid proliferation, membrane synthesis, and tumorigenic signaling.[2][6] By altering the lipid composition, SCD1 helps protect cancer cells from the cytotoxic effects of SFA accumulation and promotes survival, migration, and metastasis.[6][8] Consequently, inhibiting SCD1 has emerged as a promising therapeutic strategy to selectively target cancer cells and disrupt tumor progression.[2][7]

Mechanism of Action of this compound

SCD1 inhibitors function by blocking the catalytic activity of the SCD1 enzyme, thereby preventing the desaturation of SFAs into MUFAs.[2][9] This direct inhibition leads to a significant shift in the cellular lipid profile, characterized by an accumulation of SFAs and a depletion of MUFAs.[2] These alterations trigger a cascade of downstream cellular events:

-

Endoplasmic Reticulum (ER) Stress: The buildup of SFAs can induce ER stress, a condition that, when prolonged, activates apoptotic pathways to eliminate compromised cells.[2][7]

-

Induction of Apoptosis: SCD1 inhibition has been shown to induce apoptosis in various cancer cell lines, a key mechanism for its anti-tumor activity.[6][7] This is partly mediated by ER stress and the disruption of critical cellular membranes.

-

Inhibition of Proliferation: By depriving cancer cells of the MUFAs necessary for new membrane synthesis, SCD1 inhibitors effectively suppress cell proliferation and colony formation.[6]

-

Alteration of Membrane Fluidity: The reduced MUFA content can decrease the fluidity of cellular membranes, which in turn can impair the function of membrane-bound receptors and signaling proteins, such as the EGFR-dependent mitogenic pathway.[6]

Key Signaling Pathways Modulated by SCD1 Inhibition

Inhibition of SCD1 activity reverberates through several critical oncogenic signaling pathways. The alteration of the lipid landscape directly and indirectly influences key protein functions and gene expression programs that govern cell growth, survival, and immune response.

Wnt/β-Catenin Signaling

SCD1 activity is positively correlated with the Wnt/β-catenin signaling pathway. MUFAs produced by SCD1 are involved in the post-translational modification (acylation) of Wnt ligands, which is necessary for their activation and binding to receptors.[5][10] Inhibition of SCD1 disrupts this process, leading to the suppression of β-catenin signaling. This, in turn, can downregulate the expression of β-catenin's downstream targets, which are often involved in proliferation and stemness.[10][11] Furthermore, SCD1 inhibition has been shown to decrease the expression of ATF3, a negative regulator of the chemokine CCL4, through the β-catenin pathway.[10]

Caption: Effect of SCD1 inhibition on the Wnt/β-catenin signaling cascade.

AKT-FOXO1 Signaling

SCD1 plays a role in regulating autophagy through a pathway involving lipid rafts and AKT-FOXO1 signaling.[1] Lipid rafts are specialized membrane microdomains enriched in certain lipids and proteins. SCD1-mediated lipogenesis influences the composition of these rafts, which in turn affects the localization and activation of the AKT kinase. Activated AKT phosphorylates and inactivates the FOXO1 transcription factor, a key regulator of autophagy. By inhibiting SCD1, the integrity of lipid rafts can be disrupted, leading to reduced AKT activation and consequently, increased FOXO1-mediated autophagy.[1]

Caption: SCD1 inhibition modulates autophagy via the AKT-FOXO1 pathway.

NF-κB Signaling

Recent studies have revealed a connection between SCD1 inhibition and the activation of the NF-κB signaling pathway. Treatment of colorectal cancer cells with an SCD1 inhibitor led to increased phosphorylation and nuclear translocation of the NF-κB p65 subunit.[3] This activation resulted in the upregulation of inflammatory cytokines and was linked to an increase in ceramide synthesis, which can contribute to anti-proliferative effects. The study demonstrated that blocking the NF-κB pathway could reverse the overexpression of ceramide synthase (CerS6) and the anti-proliferative effects induced by the SCD1 inhibitor.[3]

Caption: Crosstalk between SCD1 inhibition, NF-κB, and ceramide synthesis.

Quantitative Data Summary

The following tables summarize the quantitative data for this compound and other relevant, well-characterized SCD1 inhibitors used in early-stage research.

Table 1: In Vitro Potency of SCD1 Inhibitors

| Compound | Target | Assay Condition | IC50 (nM) | Reference |

| This compound (Compound 48) | Recombinant human SCD1 | Enzymatic Assay | 8.8 | [12] |

| A representative SCD1 Inhibitor | SCD1 | Enzymatic Assay | 4.5 | |

| A representative SCD1 Inhibitor | SCD1 (Heptadecanoic acid substrate) | In Vitro Conversion Assay | 7.9 | |

| A representative SCD1 Inhibitor | SCD1 (Palmitic acid substrate) | In Vitro Conversion Assay | 6.8 | |

| Sterculate | SCD1 | HepG2 Cell-based Assay | 247 | [4] |

Table 2: In Vivo Efficacy and Pharmacodynamic Effects

| Compound | Model | Dosage & Administration | Key Finding(s) | Reference |

| This compound | High-fat diet mouse model | 3-10 mg/kg, p.o., 43 days | Dose-dependent improvement in glucose tolerance; decreased body weight. | [12] |

| This compound | High-sucrose rat model | 1-10 mg/kg, p.o., single dose | Dose-dependent inhibition of SCD1 activity in liver and adipose tissue. | [12] |

| A939572 | Mouse tumor xenograft models (gastric, colorectal, renal) | Oral administration | Significantly reduced tumor volume with no effect on body weight. | [6] |

| GSK993 | Insulin-resistant rat models | Oral administration | Improved whole-body insulin sensitivity. | [13] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments used in the evaluation of SCD1 inhibitors.

SCD1 Cellular Activity Assay (LC/MS-based)

This method provides a robust way to measure the conversion of saturated to monounsaturated fatty acids within a cellular context.[4]

-

Cell Culture: Plate HepG2 cells in 24-well plates and grow to confluence.

-

Inhibitor Treatment: Incubate cells with the SCD1 inhibitor (e.g., this compound) at various concentrations or with a vehicle control for a predetermined time.

-

Substrate Incubation: Add a deuterium-labeled saturated fatty acid substrate (e.g., d3-stearic acid) to the culture medium and incubate for 4-6 hours.

-

Lipid Extraction: Aspirate the medium, wash the cells with PBS, and perform a total lipid extraction using a suitable solvent system (e.g., hexane/isopropanol).

-

Sample Preparation: Dry the extracted lipids under nitrogen and reconstitute in an appropriate solvent for analysis.

-

LC/MS Analysis: Analyze the samples using liquid chromatography-mass spectrometry (LC/MS) to separate and quantify the amounts of the labeled substrate (d3-stearic acid) and the resulting product (d3-oleic acid).

-

Data Analysis: Calculate the percent conversion by determining the ratio of product to the sum of product and remaining substrate. Determine the EC50 value of the inhibitor by plotting the percent inhibition against the log of the inhibitor concentration.

In Vivo Tumor Xenograft Study

This protocol outlines a typical workflow for assessing the anti-tumor efficacy of an SCD1 inhibitor in a preclinical model.[6]

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., human gastric or colorectal cancer cells) into the flank of immunodeficient mice (e.g., nude mice).

-

Tumor Growth: Allow tumors to grow to a palpable, measurable size (e.g., 100-200 mm³).

-

Randomization: Randomize mice into treatment and control groups.

-

Drug Administration: Administer the SCD1 inhibitor (e.g., A939572) or vehicle control to the respective groups. Administration is typically oral (p.o.) and performed daily or on another specified schedule.

-

Monitoring: Monitor tumor volume (using calipers), body weight, and general animal health regularly (e.g., 2-3 times per week).

-

Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size or for a specified duration.

-

Tissue Collection: At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry, lipid profiling).

-

Data Analysis: Compare the tumor growth curves and final tumor weights between the treatment and control groups to determine efficacy.

Caption: A logical workflow for the preclinical evaluation of SCD1 inhibitors.

Conclusion

Early-stage research on this compound and related compounds has established SCD1 as a compelling therapeutic target, particularly in oncology and metabolic diseases. The mechanism, centered on the disruption of de novo lipogenesis, leads to the inhibition of critical oncogenic signaling pathways and induces cancer cell death. Quantitative data from in vitro and in vivo studies demonstrate potent and selective inhibition of SCD1, resulting in significant anti-tumor efficacy in preclinical models. While these findings are promising, challenges remain, including potential mechanism-based side effects due to the systemic role of SCD1 in lipid homeostasis.[8][14] Future research will likely focus on developing tissue-selective inhibitors, such as liver-targeted agents, and exploring combination therapies to enhance efficacy and mitigate potential toxicities, thereby paving the way for clinical development.[7][14]

References

- 1. Critical role of SCD1 in autophagy regulation via lipogenesis and lipid rafts-coupled AKT-FOXO1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are SCD1 inhibitors and how do they work? [synapse.patsnap.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Development of a novel LC/MS method to quantitate cellular stearoyl-CoA desaturase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stearoyl-CoA Desaturase 1 as a Therapeutic Biomarker: Focusing on Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Stearoyl-CoA Desaturase 1 as a Therapeutic Target for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 8. Stearoyl-coenzyme A desaturase 1 inhibition and the metabolic syndrome: considerations for future drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scbt.com [scbt.com]

- 10. jitc.bmj.com [jitc.bmj.com]

- 11. aacrjournals.org [aacrjournals.org]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Pharmacological inhibition of stearoyl-CoA desaturase 1 improves insulin sensitivity in insulin-resistant rat models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. An insight into advances and challenges in the development of potential stearoyl Co-A desaturase 1 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06237J [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for SCD1 Inhibitor-1 In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stearoyl-CoA desaturase-1 (SCD1) is a critical enzyme in lipid metabolism, catalyzing the rate-limiting step in the biosynthesis of monounsaturated fatty acids (MUFAs) from saturated fatty acids (SFAs).[1] Elevated SCD1 activity is implicated in various pathological conditions, including metabolic diseases like non-alcoholic fatty liver disease (NAFLD), obesity, and various cancers.[1][2] Consequently, SCD1 has emerged as a promising therapeutic target for drug development. These application notes provide detailed protocols for two common in vitro assays to screen and characterize SCD1 inhibitors: a cell-based assay using the human hepatoma cell line HepG2 and a biochemical assay using rat liver microsomes.

SCD1 Signaling Pathway

SCD1 is a key downstream enzyme in the lipogenesis pathway, regulated by transcription factors such as Sterol Regulatory Element-Binding Protein 1 (SREBP-1). Its activity influences major signaling pathways implicated in cancer cell proliferation, survival, and stemness, including the PI3K/AKT/mTOR, Wnt/β-catenin, and Hippo-YAP pathways. Inhibition of SCD1 can lead to an accumulation of SFAs, inducing endoplasmic reticulum (ER) stress and promoting apoptosis in cancer cells.[3][4][5][6]

Data Presentation: In Vitro Activity of SCD1 Inhibitors

The following table summarizes the in vitro potency of several commercially available SCD1 inhibitors determined by various assays.

| Compound | Assay Type | Species | IC50 (nM) | Reference |

| CAY10566 | Enzymatic | Mouse | 4.5 | [7][8] |

| Enzymatic | Human | 26 | [7][8] | |

| Cell-based (HepG2) | Human | 7.9 | [7] | |

| A939572 | Enzymatic | Mouse | <4 | [7] |

| Enzymatic | Human | 37 | [7] | |

| MK-8245 | Enzymatic | Rat | 3 | [9] |

| Enzymatic | Mouse | 3 | [9] | |

| Enzymatic | Human | 1 | [9] | |

| MF-438 | Enzymatic | Rat | 2.3 | [7] |

| SSI-4 | Enzymatic | - | 1.9 | [9] |

| T-3764518 | Binding | Human | 4.7 | [9] |

| SCD1 inhibitor-1 | Enzymatic | Human | 8.8 | [7] |

| CVT-11127 | Microsomal | Rat | 210 | [9] |

| Cell-based (HepG2) | Human | 410 | [9] | |

| YTX-465 | Enzymatic | Yeast (Ole1) | 39 | [7] |

| Enzymatic | Human (SCD1) | 30400 | [7] | |

| Sterculic Acid | Enzymatic | - | 900 | [7] |

Experimental Workflow for SCD1 Inhibitor Screening

The screening of novel SCD1 inhibitors typically follows a tiered approach, starting with a high-throughput primary assay to identify initial hits, followed by secondary assays to confirm activity, determine potency, and elucidate the mechanism of action.

Experimental Protocols

Cell-Based SCD1 Activity Assay Using HepG2 Cells

This protocol describes the measurement of SCD1 activity in human HepG2 cells by quantifying the conversion of radiolabeled stearic acid to oleic acid.

Materials:

-

HepG2 cells (ATCC HB-8065)

-

Dulbecco's Modified Eagle Medium (DMEM) with high glucose

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

SCD1 inhibitor stock solution (in DMSO)

-

[1-14C]Stearic acid

-

Phosphate-Buffered Saline (PBS)

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

TLC plates (silica gel G)

-

TLC developing solvent: Petroleum ether: Diethyl ether: Acetic acid (84:15:1, v/v/v)[10]

-

Iodine vapor chamber

-

Scintillation counter and fluid

Procedure:

-

Cell Culture and Plating:

-

Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

-

Seed cells in 6-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.

-

-

Inhibitor Treatment:

-

Prepare serial dilutions of the SCD1 inhibitor in culture medium. The final DMSO concentration should not exceed 0.1%.

-

Remove the old medium from the cells and add the medium containing the inhibitor or vehicle (DMSO).

-

Incubate for 24 hours.

-

-

Radiolabeling:

-

Add [1-14C]stearic acid to each well to a final concentration of 0.5 µCi/mL.

-

Incubate for 4-6 hours at 37°C.

-

-

Lipid Extraction (Bligh and Dyer Method): [3][4][6]

-

Wash the cells twice with ice-cold PBS.

-

Add 1 mL of methanol to each well and scrape the cells. Transfer the cell suspension to a glass tube.

-

Add 0.5 mL of chloroform and vortex thoroughly.

-

Add 0.5 mL of 0.9% NaCl and vortex again to induce phase separation.

-

Centrifuge at 1000 x g for 10 minutes.

-

Carefully collect the lower organic phase (chloroform layer) containing the lipids into a new glass tube.

-

Dry the lipid extract under a gentle stream of nitrogen.

-

-

Thin Layer Chromatography (TLC):

-

Resuspend the dried lipid extract in 50 µL of chloroform.

-

Spot the samples onto a silica gel TLC plate. Also, spot standards for stearic acid and oleic acid.

-

Develop the plate in a TLC tank containing the petroleum ether: diethyl ether: acetic acid (84:15:1) mobile phase.[10]

-

Allow the solvent front to migrate to near the top of the plate.

-

Remove the plate and air dry.

-

-

Analysis:

-

Visualize the lipid spots by placing the plate in an iodine vapor chamber.

-

Identify and scrape the spots corresponding to stearic acid and oleic acid into separate scintillation vials.

-

Add scintillation fluid and measure the radioactivity using a scintillation counter.

-

Calculate the SCD1 activity as the percentage of [14C]oleic acid relative to the total radioactivity in stearic acid and oleic acid spots:

-

SCD1 Activity (%) = (DPM in Oleic Acid / (DPM in Stearic Acid + DPM in Oleic Acid)) * 100

-

-

Biochemical SCD1 Activity Assay Using Rat Liver Microsomes

This assay measures the activity of SCD1 in a more purified system using microsomes isolated from rat liver.

Materials:

-

Rat liver microsomes (can be prepared from Sprague-Dawley rats or purchased commercially)

-

NADPH regenerating system:

-

[1-14C]Stearoyl-CoA (substrate)

-

SCD1 inhibitor stock solution (in DMSO)

-

Acetonitrile (to stop the reaction)

-

Lipid extraction and TLC analysis reagents (as described in the cell-based assay protocol)

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, prepare the reaction mixture containing:

-

100 mM Potassium phosphate buffer (pH 7.4)

-

Rat liver microsomes (0.5 mg/mL protein)[9]

-

NADPH regenerating system

-

-

Add the SCD1 inhibitor at various concentrations or vehicle (DMSO). Pre-incubate for 10 minutes at 37°C.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding [1-14C]Stearoyl-CoA to a final concentration of 10 µM.[12]

-

Incubate the reaction mixture at 37°C for 15-30 minutes with gentle shaking.

-

-

Reaction Termination and Lipid Extraction:

-

Stop the reaction by adding ice-cold acetonitrile.

-

Proceed with lipid extraction using the Bligh and Dyer method as described in the cell-based assay protocol.

-

-

TLC Analysis:

-

Perform TLC to separate [1-14C]stearoyl-CoA (or its hydrolyzed product, stearic acid) and the product, [1-14C]oleic acid.

-

Quantify the radioactivity in the respective spots using a scintillation counter.

-

-

Data Analysis:

-

Calculate the SCD1 activity as described in the cell-based assay.

-

Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

-

Conclusion

The provided protocols offer robust methods for the in vitro evaluation of SCD1 inhibitors. The cell-based assay provides insights into the inhibitor's activity in a cellular context, accounting for cell permeability and off-target effects. The biochemical assay offers a more direct measure of the inhibitor's interaction with the SCD1 enzyme. Together, these assays are essential tools for the discovery and development of novel SCD1-targeting therapeutics.

References

- 1. What are SCD1 inhibitors and how do they work? [synapse.patsnap.com]

- 2. mayo.edu [mayo.edu]

- 3. biochem.wustl.edu [biochem.wustl.edu]

- 4. tabaslab.com [tabaslab.com]

- 5. Stearoyl-CoA Desaturase 1 as a Therapeutic Target for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lipid Extraction from HeLa Cells, Quantification of Lipids, Formation of Large Unilamellar Vesicles (LUVs) by Extrusion and in vitro Protein-lipid Binding Assays, Analysis of the Incubation Product by Transmission Electron Microscopy (TEM) and by Flotation across a Discontinuous Sucrose Gradient [bio-protocol.org]

- 7. aquaculture.ugent.be [aquaculture.ugent.be]

- 8. scialert.net [scialert.net]

- 9. Retrospective assessment of rat liver microsomal stability at NCATS: data and QSAR models - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Thin Layer Chromatography (TLC) for the Separation of Lipids [rockedu.rockefeller.edu]

- 11. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 12. Development of a high-throughput screening assay for stearoyl-CoA desaturase using rat liver microsomes, deuterium labeled stearoyl-CoA and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for SCD1 Inhibitor-1

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed information on the dosage, solubility, and experimental application of SCD1 inhibitor-1 (CAS: 1069094-65-0), a potent and liver-selective Stearoyl-CoA Desaturase-1 (SCD1) inhibitor. Comparative data for other common SCD1 inhibitors are also included to aid in experimental design.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and other well-characterized SCD1 inhibitors.

Table 1: Solubility of SCD1 Inhibitors

| Compound | CAS Number | Solvent | Solubility |

| This compound | 1069094-65-0 | DMSO | 8.33 mg/mL (18.45 mM)[1][2][3] |

| A-939572 | 1032229-33-6 | DMSO | ~180 mg/mL |

| CAY10566 | 944808-88-2 | DMSO | 10 mg/mL |

| DMF | 20 mg/mL | ||

| Ethanol | 0.15 mg/mL |

Table 2: In Vitro Efficacy and Dosage of SCD1 Inhibitors

| Compound | Assay | Cell Line | IC50 / Concentration | Incubation Time |

| This compound | Recombinant Human SCD1 Enzyme Assay | N/A | 8.8 nM[1][4] | N/A |

| A-939572 | Cell Proliferation | ACHN | 6 nM | 5 days[5] |

| Cell Proliferation | A498 | 50 nM | 5 days[5] | |

| Cell Proliferation | Caki1, Caki2 | 65 nM | 5 days[5] | |

| ER Stress Induction | Caki1, A498, Caki2, ACHN | 75 nM | 24 hours[5][6] | |

| Apoptosis Induction | Caki1, A498, Caki2, ACHN | 75 nM | Not Specified[6] | |

| CAY10566 | Enzymatic Assay (mouse SCD1) | N/A | 4.5 nM[7][8][9] | N/A |

| Enzymatic Assay (human SCD1) | N/A | 26 nM[7][8][9] | N/A | |

| Fatty Acid Conversion | HepG2 | 6.8 - 7.9 nM[7][8][9] | Not Specified | |

| Cell Viability | PANC-1 | 35.5 - 142.0 nM | 120 hours[10] | |

| Apoptosis | PANC-1 | 0.125 - 2 µM | 48 hours[10] | |

| Cell Proliferation | Swiss 3T3 | 0.1 - 10 µM | 24 hours[7][9] |

Table 3: In Vivo Dosage of SCD1 Inhibitors

| Compound | Animal Model | Dosage | Administration Route | Study Duration | Key Findings |

| This compound | High-fat diet mice | 3-10 mg/kg | Oral | 43 days | Improved glucose tolerance and dose-dependent decrease in body weight.[1][4] |

| This compound | High-sucrose rat | 1-10 mg/kg | Oral | Single dose | Dose-dependent inhibition of SCD1 activity in liver and adipose tissue.[1][4] |

| A-939572 | ob/ob mice | 10 mg/kg, b.i.d. | Not Specified | Not Specified | Lowered desaturation index.[11] |

| A-939572 | Athymic nude mice with ccRCC xenografts | 30 mg/kg, b.i.d. | Oral | 4 weeks | Reduced tumor volume.[5][6][12] |

| A-939572 | HFD-fed mice | 10 mg/kg, once daily | Gavage | Not Specified | Attenuated hepatic steatosis.[13] |

| CAY10566 | Mice with palpable tumors | 2.5 mg/kg, b.i.d. | Oral | 13-14 days | Reduced tumor volume.[7][9] |

Experimental Protocols

In Vitro Cell-Based Assay Protocol

This protocol provides a general framework for assessing the effect of SCD1 inhibitors on cancer cell viability.

Objective: To determine the half-maximal inhibitory concentration (IC50) of an SCD1 inhibitor on cancer cell lines.

Materials:

-

Cancer cell line (e.g., PANC-1, A498)

-

Complete culture medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin)

-

SCD1 inhibitor stock solution (in DMSO)

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10^3 cells/well and allow them to adhere overnight.

-

Serum Starvation (Optional): To deplete exogenous fatty acids, replace the medium with a low-serum medium (e.g., 2% FBS) and incubate for 12 hours.[10]

-

Inhibitor Treatment: Prepare serial dilutions of the SCD1 inhibitor in the appropriate culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the inhibitor. Include a vehicle control (DMSO).

-

Incubation: Incubate the plates for the desired period (e.g., 24, 48, 72, 120 hours).

-

MTT Assay: Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization buffer (e.g., DMSO) to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.